molecular formula C21H18BrN9O3 B13379429 5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone

5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B13379429
M. Wt: 524.3 g/mol
InChI Key: CZCVGKBZRBSLAL-FOKLQQMPSA-N
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Description

5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including bromine, hydroxyl, nitro, aldehyde, aniline, pyrazole, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxy-3-nitrobenzoic acid.

    Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzaldehyde.

    Substitution: Formation of 5-substituted-2-hydroxy-3-nitrobenzaldehyde derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves interactions with various molecular targets. The compound can form hydrogen bonds, π-π interactions, and coordinate with metal ions. These interactions can affect biological pathways and molecular functions, making it useful in drug design and material science .

Properties

Molecular Formula

C21H18BrN9O3

Molecular Weight

524.3 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromo-6-nitrophenol

InChI

InChI=1S/C21H18BrN9O3/c1-12-8-13(2)30(29-12)21-26-19(24-16-6-4-3-5-7-16)25-20(27-21)28-23-11-14-9-15(22)10-17(18(14)32)31(33)34/h3-11,32H,1-2H3,(H2,24,25,26,27,28)/b23-11+

InChI Key

CZCVGKBZRBSLAL-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC=C4)C

Origin of Product

United States

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